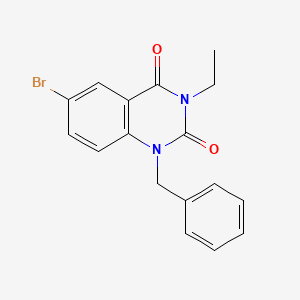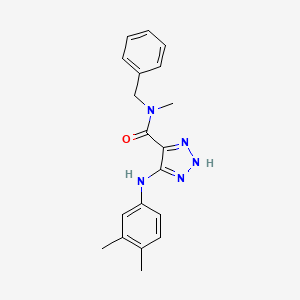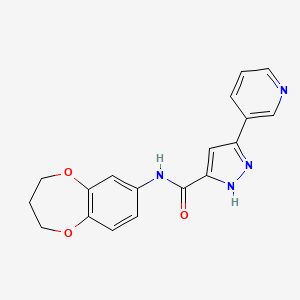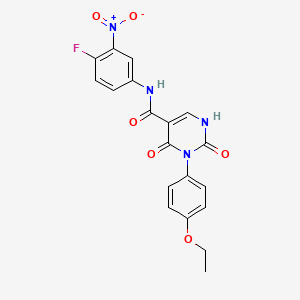![molecular formula C22H29FO5 B14099782 7-[5-Fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoic acid](/img/structure/B14099782.png)
7-[5-Fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flunoprost is a synthetic prostaglandin analogue initially developed by Bayer AG. It is classified as a small molecule drug with the molecular formula C22H29FO5 . Flunoprost has been investigated for its potential therapeutic applications in otorhinolaryngologic and respiratory diseases .
Méthodes De Préparation
The synthesis of Flunoprost involves several steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Flunoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include hydroxylated and fluorinated derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
In chemistry, it is used as a model compound to study the reactivity of prostaglandin analogues . In biology, Flunoprost has been investigated for its effects on platelet-activating factor-induced shock in mice . In medicine, it has been explored for its potential to prolong the survival of skin allografts in mice . Additionally, Flunoprost has been studied for its anti-inflammatory properties and its ability to modulate the release of arachidonic acid metabolites .
Mécanisme D'action
Flunoprost exerts its effects by mimicking the biological actions of endogenous prostaglandins. It binds to specific prostaglandin receptors, leading to the activation of intracellular signaling pathways . This results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses . The molecular targets of Flunoprost include prostaglandin receptors and enzymes involved in the metabolism of arachidonic acid .
Comparaison Avec Des Composés Similaires
Flunoprost is similar to other prostaglandin analogues such as iloprost, nalador, and nileprost . it exhibits unique properties that distinguish it from these compounds. For example, Flunoprost has been shown to increase the synthesis of thromboxane B2 and prostaglandin F2α, which are not observed with other analogues . Additionally, Flunoprost has a distinct chemical structure that contributes to its specific biological activities .
Similar Compounds:- Iloprost
- Nalador
- Nileprost
- U46619
Propriétés
Formule moléculaire |
C22H29FO5 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
7-[5-fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29FO5/c23-20-14-21(25)19(18(20)10-6-1-2-7-11-22(26)27)13-12-16(24)15-28-17-8-4-3-5-9-17/h1,3-6,8-9,12-13,16,18-21,24-25H,2,7,10-11,14-15H2,(H,26,27) |
Clé InChI |
KDVWQPQZDKHFOC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methylbenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14099703.png)
![N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14099704.png)




![(Z)-N,N'-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid](/img/structure/B14099732.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14099734.png)

![5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14099744.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099746.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B14099749.png)
![8-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14099754.png)
